molecular formula C12H14INO3 B6644282 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide

3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide

货号 B6644282
分子量: 347.15 g/mol
InChI 键: YMXHFAXYFNIIHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide, also known as HIBO, is a chemical compound that has been widely studied for its potential therapeutic applications. HIBO belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.

作用机制

The mechanism of action of 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

实验室实验的优点和局限性

One of the major advantages of using 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide in lab experiments is its high potency and specificity for HDAC inhibition. This allows for the selective targeting of cancer cells and the induction of apoptosis without affecting normal cells. However, one limitation of using 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

未来方向

There are several future directions for research on 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide. Another area of research is the investigation of the potential use of 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide in combination with other anti-cancer agents for enhanced efficacy. Additionally, further studies are needed to explore the neuroprotective effects of 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide is a promising compound with potential therapeutic applications in cancer research and neurodegenerative diseases. Its high potency and specificity for HDAC inhibition make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential applications of 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide in the field of medicine.

合成方法

The synthesis of 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide involves the reaction of 4-iodobenzoyl chloride with cyclobutanone in the presence of a base. The resulting intermediate is then reacted with hydroxylamine to yield the final product. The synthesis method of 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide has been well established, and the compound can be obtained in high purity and yield.

科学研究应用

3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

属性

IUPAC Name

3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c13-9-3-2-8(6-10(9)15)11(16)14-7-12(17)4-1-5-12/h2-3,6,15,17H,1,4-5,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXHFAXYFNIIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC(=C(C=C2)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。